![molecular formula C17H18N6O2S B2760340 2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 891112-08-6](/img/structure/B2760340.png)
2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . It contains a triazole ring, which is known for its versatile biological activities . The compound also contains a pyridazin ring and a pyridin ring, which are common structures in many pharmaceutical compounds .
Synthesis Analysis
The synthesis of similar compounds often involves aromatic nucleophilic substitution . For instance, [1,2,4]triazolo[4,3-a]quinoxaline derivatives were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis
The compound’s molecular structure can be inferred from its name and the structures of similar compounds. It likely contains a triazolo[4,3-b]pyridazin ring attached to a pyridin ring via a sulfur atom, and an acetamide group attached to a tetrahydrofuran ring .Wissenschaftliche Forschungsanwendungen
- The compound’s flexible achiral ligand, 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid (HL), has been used to synthesize metal(ii)-complexes such as ZnL2·2H2O, CdL2(H2O)2·8H2O, and ML2(H2O)·H2O (M = Co, Ni) via hydrothermal methods . These complexes exhibit intriguing structures and topologies, making them relevant for MOF research and coordination chemistry studies.
- In silico design and synthesis studies have identified derivatives of this compound with potent anticancer properties. For instance, compound 6f inhibits EGFR kinase and exhibits significant antiproliferative effects against A549 cancer cells (IC50 = 5.6 µM). It also induces apoptosis in cancer cells .
- The compound contributes to the synthesis of [1,2,4]triazolo[4,3-a]pyridines, which are synthetically and biologically important. A one-pot method using 2-hydrazinopyridine and substituted aromatic aldehydes provides access to these derivatives at room temperature .
- Some [1,2,4]triazolo[4,3-a]pyrazine derivatives derived from this compound exhibit promising activity against c-Met kinase, a target relevant in cancer therapy. Compound 22i, in particular, shows potential for further development .
- The homochiral network formed by complex 1 (ZnL2·2H2O) arises from the supramolecular packing of its 2D layers. This chirality is evidenced by circular dichroism (CD) spectra, making it interesting for studying supramolecular assemblies .
Metal-Organic Frameworks (MOFs) and Coordination Chemistry
Anticancer Activity
Triazolopyridine Derivatives
Targeting c-Met Kinase
Supramolecular Chirality
Functional Group Tolerance and Atom-Economic Synthesis
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives, have been found to inhibit c-met kinase , which plays a crucial role in cellular growth, survival, and migration.
Mode of Action
It’s worth noting that similar compounds have shown to interact with their targets via hydrogen bonding . This interaction could potentially lead to changes in the target’s function, thereby affecting the cellular processes it regulates.
Biochemical Pathways
Given that similar compounds inhibit c-met kinase , it’s plausible that this compound could affect pathways regulated by this kinase, such as the HGF/c-Met signaling pathway, which is involved in cell growth, survival, and migration.
Result of Action
Similar compounds have demonstrated anti-tumor activity against various cancer cell lines , suggesting that this compound might also have potential anti-cancer effects.
Eigenschaften
IUPAC Name |
N-(oxolan-2-ylmethyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2S/c24-16(19-10-13-2-1-9-25-13)11-26-17-21-20-15-4-3-14(22-23(15)17)12-5-7-18-8-6-12/h3-8,13H,1-2,9-11H2,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTPIDRNJJFRKSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.